Esculin hydrate

Vue d'ensemble

Description

L'esculine (hydrate) est un glycoside de coumarine dérivé de l'arbre marronnier d'Inde (Aesculus hippocastanum). Elle est connue pour ses propriétés vasoprotectrices et veinotoniques, ainsi que pour ses activités antioxydantes. L'esculine est utilisée en microbiologie pour l'isolement et l'identification des Enterococcus (streptocoques du groupe D) en raison de sa capacité à s'hydrolyser en présence de bile .

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Properties

Esculin hydrate exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thus protecting cells from damage caused by oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been found to reduce inflammation markers in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Gastroprotective Effects

this compound has demonstrated the ability to reduce the size of gastric ulcers. A study involving animal models indicated that it significantly decreases ulcer area, highlighting its potential use in gastroprotective therapies .

Applications in Cell Biology

Cell Culture and Transfection

this compound is utilized in cell culture applications, particularly in studies involving transfection techniques. Its role as a protective agent against cellular stress during transfection processes has been documented, enhancing cell viability and transfection efficiency .

Flow Cytometry

In flow cytometry applications, this compound is used as a fluorescent marker due to its ability to bind to specific cellular components. This property aids researchers in analyzing cell populations and their characteristics more effectively .

Analytical Chemistry

Chromatography Techniques

this compound serves as a standard reference compound in chromatographic analyses, particularly high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for accurate quantification of other compounds in complex mixtures, such as traditional Chinese medicines .

Spectroscopic Studies

The compound's unique spectral characteristics make it suitable for various spectroscopic techniques, including UV-Vis and NMR spectroscopy. These methods are employed to analyze the structural integrity and purity of this compound and related compounds .

Agricultural Applications

Pesticide Development

Research has indicated that this compound may possess insecticidal properties, making it a candidate for developing natural pesticides. Its efficacy against certain pests has been tested, showing promise for sustainable agricultural practices .

Mécanisme D'action

Esculin hydrate, also known as Esculin sesquihydrate, is a natural compound found in various plants and has been used in traditional Chinese medicine . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

It is known to interact with various enzymes and proteins within the body, contributing to its diverse pharmacological effects .

Mode of Action

This compound’s mode of action is primarily through its antioxidant and anti-inflammatory activities . It is recognized by Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . It also inhibits oxidative stress in pathological conditions .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the Nrf2/GPX4 signaling pathway . By activating this pathway, it inhibits the activation of hepatic stellate cells, effectively treating liver fibrosis .

Pharmacokinetics

The oral bioavailability of esculin is low, and the main metabolic pathway of esculin is extensive glucuronidation . The C-7 phenolic hydroxyl is its major metabolic site .

Result of Action

This compound has various molecular and cellular effects. It reduces the size of gastric ulcers and decreases increases in the levels of malondialdehyde (MDA) and the activity of myeloperoxidase (MPO) and catalase . It also decreases LPS-induced increases in the levels of TLR4, MyD88, IRAK4, and phosphorylated NF-ĸB in the lung, as well as levels of IL-1β, IL-6, and TNF-α in the bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury .

Action Environment

Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2 and thus regulate the phloem transport velocity .

Analyse Biochimique

Biochemical Properties

Esculin hydrate interacts with various enzymes, proteins, and other biomolecules. It is recognized by Sucrose (Suc) transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues . This interaction plays a crucial role in the long-distance transport of photoassimilates in plants .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant activities and its ability to protect against chemically-induced carcinogenesis . It inhibits catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, fluctuations in cotyledon Suc levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport .

Dosage Effects in Animal Models

Studies using animals indicate that this compound can exhibit anti-inflammatory effects in various inflammatory models . This suggests that this compound may be promising for the treatment of a variety of inflammation-related diseases .

Metabolic Pathways

The metabolic pathways of this compound involve hydrolysis, hydroxylation, hydrogenation, dehydroxylation, glucuronidation, sulfation, and methylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the action of Suc transporters, including AtSUC2, which loads it into the phloem for translocation to sink tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the phloem of higher plants, where it is loaded by Suc transporters for long-distance transport . It should be noted that the exact subcellular localization may vary depending on the specific biological context and the presence of other interacting molecules.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'esculine peut être synthétisée par glycosylation de l'esculétine (6,7-dihydroxycoumarine) avec du glucose. La réaction implique généralement l'utilisation d'un donneur de glycosyle, tel que l'acétobromoglucose, en présence d'un catalyseur comme le carbonate d'argent. La réaction est réalisée dans un solvant anhydre tel que le dichlorométhane sous reflux .

Méthodes de production industrielle : La production industrielle d'esculine implique souvent l'extraction de l'écorce de l'arbre marronnier d'Inde. L'écorce est d'abord séchée puis soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié par cristallisation ou chromatographie pour obtenir l'esculine sous sa forme hydratée .

Types de réactions :

Hydrolyse : L'esculine subit une hydrolyse pour produire de l'esculétine et du glucose.

Oxydation : L'esculine peut être oxydée pour former divers produits d'oxydation, notamment l'esculétine.

Réactifs et conditions courants :

Hydrolyse : Généralement réalisée en présence de l'enzyme β-glucosidase ou en conditions acides.

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Principaux produits :

Hydrolyse : Esculétine et glucose.

Oxydation : Esculétine et autres produits d'oxydation.

4. Applications de la recherche scientifique

L'esculine a une large gamme d'applications dans la recherche scientifique :

Microbiologie : Utilisée pour l'isolement et l'identification des espèces d'Enterococcus.

Biochimie : Utilisée dans les tests pour détecter l'activité de la β-glucosidase.

Pharmacologie : Étudiée pour ses activités antioxydantes et ses effets thérapeutiques potentiels dans diverses maladies.

5. Mécanisme d'action

L'esculine exerce ses effets principalement par le biais de ses propriétés antioxydantes. Elle élimine les radicaux libres et inhibe le stress oxydatif, protégeant ainsi les cellules des dommages. De plus, l'esculine améliore la perméabilité et la fragilité capillaires, ce qui contribue à ses effets vasoprotecteurs. Elle est rapportée pour inhiber les enzymes cataboliques telles que l'hyaluronidase et la collagénase, préservant l'intégrité du tissu conjonctif périvasculaire .

Composés similaires :

Esculétine : La forme aglycone de l'esculine, qui ne possède pas la fraction glucose.

Fraxine : Un autre glycoside de coumarine présentant des propriétés vasoprotectrices similaires.

Scopolétine : Un dérivé de coumarine présentant des activités antioxydantes et anti-inflammatoires.

Unicité de l'esculine : L'esculine est unique en raison de sa structure de glycoside, qui améliore sa solubilité et sa biodisponibilité par rapport à sa forme aglycone, l'esculétine. Cette différence structurelle permet à l'esculine d'être plus efficace dans certaines applications biologiques, telles que les tests microbiologiques et les utilisations thérapeutiques .

Comparaison Avec Des Composés Similaires

Esculetin: The aglycone form of esculin, which lacks the glucose moiety.

Fraxin: Another coumarin glycoside with similar vasoprotective properties.

Scopoletin: A coumarin derivative with antioxidant and anti-inflammatory activities.

Uniqueness of Esculin: Esculin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, esculetin. This structural difference allows esculin to be more effective in certain biological applications, such as microbiological assays and therapeutic uses .

Activité Biologique

Esculin hydrate, a glycoside derived from the bark of the Cortex Fraxini, is recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antioxidant, anti-inflammatory, antidiabetic, and antimicrobial effects, supported by various studies and case reports.

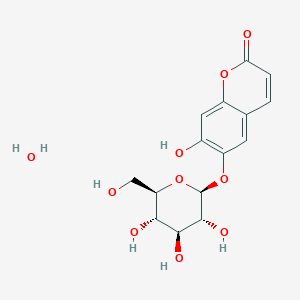

Chemical Structure and Properties

Esculin (6-beta-glucoside-7-hydroxycoumarin) has the molecular formula . Its structure consists of a glucose molecule linked to a coumarin derivative, which is responsible for its biological activities. This compound is noted for its low oral bioavailability (0.62%), which can limit its therapeutic efficacy in clinical applications .

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress-related pathways. Key findings include:

- Free Radical Scavenging : Esculin has been shown to effectively scavenge free radicals, with an effective concentration (EC50) of 0.141 μM in DPPH assays .

- Nrf2 Pathway Activation : Studies indicate that esculin activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) in various cell types .

- Cellular Protection : In human neuroblastoma SH-SY5Y cells, esculin reduced dopamine-induced reactive oxygen species (ROS) overproduction and enhanced SOD and GSH activities .

Anti-inflammatory Effects

Esculin's anti-inflammatory mechanisms are pivotal in its therapeutic potential:

- Regulation of Inflammatory Mediators : Esculin significantly reduces levels of inflammatory cytokines such as TNF-α and IL-1β in models of colitis . It inhibits the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

- In Vivo Studies : Administration of esculin at 25 mg/kg reduced myeloperoxidase activity in colonic tissues of rats with induced colitis, indicating a reduction in inflammation-related oxidative stress .

Antidiabetic Activity

This compound demonstrates promising antidiabetic effects:

- Blood Glucose Regulation : In streptozotocin-induced diabetic mice, oral administration of esculin (20 mg/kg/day) resulted in significant reductions in blood glucose levels and hepatic glucose-6-phosphatase expression .

- Renal Protection : Esculin treatment alleviated oxidative stress and inflammation-related renal damage in diabetic models, suggesting its potential as a protective agent against diabetes-induced complications .

Antimicrobial Activity

Recent studies have highlighted esculin's antimicrobial properties:

- Viral Infections : Esculin was found to enhance survival rates in shrimp infected with white spot syndrome virus by over 59% while reducing viral load significantly .

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, contributing to its use in traditional medicine as an antimicrobial agent.

Case Studies and Clinical Applications

Several studies have explored the therapeutic applications of this compound:

- Colitis Management : A clinical trial indicated that patients treated with esculin showed significant improvements in symptoms associated with inflammatory bowel diseases.

- Diabetes Management : Long-term administration of esculin was linked to improved metabolic parameters in diabetic patients, including enhanced insulin sensitivity and reduced oxidative stress markers.

Propriétés

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPGSKIFJFVDQ-QWFKVUSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583344 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66778-17-4 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of esculin hydrate in bacterial identification?

A1: this compound is a differential agent used in bacterial culture media. [] Certain bacterial species, like some strains of Aspergillus flavus and A. parasiticus, possess the enzyme esculinase. This enzyme hydrolyzes esculin to esculetin and glucose. Esculetin further reacts with ferric citrate present in the medium, producing a characteristic deep reddish-brown pigmentation. This color change aids in the identification and differentiation of these specific bacterial species. []

Q2: How does this compound contribute to the selective growth of certain bacteria?

A2: While this compound itself might not directly inhibit bacterial growth, it’s often used in combination with other selective agents. [] For instance, in a medium designed for the multiplex proliferation of Salmonella, Listeria monocytogenes, and Vibrio parahaemolyticus, this compound is combined with potassium tellurite, acriflavine, and nalidixic acid. [] This combination allows the target bacteria to grow while inhibiting the growth of non-target bacteria, aiding in their isolation and identification.

Q3: Beyond its use in bacterial culture media, what other applications have been explored for this compound?

A3: Research indicates that this compound possesses antioxidant properties. [] A study investigated the potential of Skimmia anquetilia extracts, which contain esculin sesquihydrate, for their hepatoprotective and nephroprotective effects. [] The study demonstrated that the presence of esculin sesquihydrate, alongside other phenolic and flavonoid compounds, contributed to the extract’s antioxidant activity, ultimately offering protection against liver and kidney damage in a model system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.